molecular formula C19H21N3O3 B5703120 N-[4-(acetylamino)phenyl]-4-(butyrylamino)benzamide

N-[4-(acetylamino)phenyl]-4-(butyrylamino)benzamide

Cat. No. B5703120
M. Wt: 339.4 g/mol
InChI Key: UOABXEYUASGQTK-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4-(butyrylamino)benzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as an analgesic drug. This compound belongs to the class of compounds known as nicotinic acetylcholine receptor agonists and has been shown to produce potent analgesic effects in animal models.

Mechanism of Action

N-[4-(acetylamino)phenyl]-4-(butyrylamino)benzamide acts as a selective agonist of the alpha4beta2 nicotinic acetylcholine receptor, which is expressed in both the central and peripheral nervous systems. Activation of this receptor leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the modulation of pain perception.
Biochemical and Physiological Effects:
In addition to its analgesic effects, N-[4-(acetylamino)phenyl]-4-(butyrylamino)benzamide has been shown to produce a range of other biochemical and physiological effects. These include the modulation of neurotransmitter release, the inhibition of inflammatory responses, and the modulation of neuronal excitability. N-[4-(acetylamino)phenyl]-4-(butyrylamino)benzamide has also been shown to produce anticonvulsant effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(acetylamino)phenyl]-4-(butyrylamino)benzamide for lab experiments is its potent and selective analgesic effects. This makes it a useful tool for studying the mechanisms of pain perception and the potential targets for analgesic drugs. However, one limitation of N-[4-(acetylamino)phenyl]-4-(butyrylamino)benzamide is its relatively short half-life, which can make it difficult to maintain a sustained level of analgesia in animal models.

Future Directions

There are several potential future directions for research on N-[4-(acetylamino)phenyl]-4-(butyrylamino)benzamide. One area of interest is the development of new analogs with improved pharmacokinetic properties and/or enhanced analgesic effects. Another area of interest is the investigation of the potential use of N-[4-(acetylamino)phenyl]-4-(butyrylamino)benzamide for the treatment of other conditions, such as depression and anxiety. Finally, further research is needed to fully understand the mechanisms of action of N-[4-(acetylamino)phenyl]-4-(butyrylamino)benzamide and its potential targets for therapeutic intervention.

Synthesis Methods

The synthesis of N-[4-(acetylamino)phenyl]-4-(butyrylamino)benzamide involves the condensation of 4-aminobenzamide with N-butyryl-3-(4-hydroxyphenyl)propionamide, followed by acetylation of the resulting product. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-4-(butyrylamino)benzamide has been extensively studied for its potential use as an analgesic drug. It has been shown to produce potent analgesic effects in animal models of acute and chronic pain, including thermal, mechanical, and neuropathic pain. N-[4-(acetylamino)phenyl]-4-(butyrylamino)benzamide has also been shown to produce analgesic effects that are not accompanied by the development of tolerance or dependence, making it an attractive candidate for the treatment of chronic pain.

properties

IUPAC Name

N-(4-acetamidophenyl)-4-(butanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-3-4-18(24)21-16-7-5-14(6-8-16)19(25)22-17-11-9-15(10-12-17)20-13(2)23/h5-12H,3-4H2,1-2H3,(H,20,23)(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOABXEYUASGQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-4-(butanoylamino)benzamide

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